molecular formula C16H15ClF2N2O2S B5728944 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine

1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine

Cat. No. B5728944
M. Wt: 372.8 g/mol
InChI Key: WFMXYYLWKPKMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of piperazine derivatives and has been investigated for its potential applications in various fields.

Mechanism of Action

1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine acts by selectively binding to the noradrenergic transporter (NET) on the surface of noradrenergic neurons. This leads to the internalization of 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine into the neuron, where it causes damage to the mitochondria and other cellular structures. This ultimately leads to the degeneration and death of the neuron.
Biochemical and Physiological Effects:
The degeneration of noradrenergic neurons caused by 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been shown to have a range of effects on various physiological and pathological processes. These include changes in behavior, cognition, and emotion, as well as alterations in cardiovascular and immune function.

Advantages and Limitations for Lab Experiments

1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments. It is a highly selective neurotoxin that targets a specific population of neurons, allowing for precise manipulation of noradrenergic function. Additionally, its effects are relatively long-lasting, allowing for sustained changes in noradrenergic function. However, its neurotoxicity also presents limitations, as it can cause significant damage to the brain if not used carefully.

Future Directions

There are several potential future directions for research on 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine. These include investigating its effects on specific brain regions and circuits, exploring its potential therapeutic applications in various neurological and psychiatric disorders, and developing new neurotoxins with improved selectivity and safety profiles. Additionally, further research is needed to fully understand the mechanisms underlying its neurotoxicity and the physiological and pathological consequences of noradrenergic degeneration.

Synthesis Methods

1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine can be synthesized through a multistep process starting with the reaction of 2-chloroaniline with sodium nitrite to form 2-chloro-1-nitrobenzene. This is then reacted with 3,4-difluorobenzenesulfonyl chloride to form 2-chloro-1-(3,4-difluorobenzenesulfonyl)nitrobenzene. Reduction of this compound with hydrogen gas in the presence of palladium catalyst and quinoline leads to the formation of 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine.

Scientific Research Applications

1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in neuroscience research. It is a selective neurotoxin that targets noradrenergic neurons in the brain, leading to their degeneration and death. This property of 1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been used to investigate the role of noradrenergic neurons in various physiological and pathological processes.

properties

IUPAC Name

1-(2-chlorophenyl)-4-(3,4-difluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O2S/c17-13-3-1-2-4-16(13)20-7-9-21(10-8-20)24(22,23)12-5-6-14(18)15(19)11-12/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMXYYLWKPKMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine

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